2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride
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Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-methyl-1H-pyrazol-1-yl group attached to an acetyl chloride moiety, with an additional hydrochloride group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include enzymes, receptors, and proteins involved in various biological processes, contributing to their diverse pharmacological effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, some pyrazole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with protein function .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Result of Action
Based on the known effects of similar compounds, it may exert a range of biological activities, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of 3-methyl-1H-pyrazole: This can be achieved through the cyclization of appropriate precursors such as hydrazine and 3-methyl-2-pyrazoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2-(3-methyl-1H-pyrazol-1-yl)acetic acid.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol, water
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(3-methyl-1H-pyrazol-1-yl)acetic acid: Formed by hydrolysis
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
- 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid
- 1-(3-methyl-1H-pyrazol-5-yl)ethanone
Uniqueness
2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride is unique due to its specific substitution pattern and the presence of both acetyl chloride and hydrochloride groups. This combination imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-5-2-3-9(8-5)4-6(7)10;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIJQXQVPLKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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